Acid Dissociation Constant (pKa) Comparison: Ethyl 2,4-diphenylacetoacetate vs. Ethyl Acetoacetate and Ethyl α-Phenylacetoacetate
In a potentiometric study conducted in 75 vol% dioxane-water media at 30°C, Ethyl 2,4-diphenylacetoacetate (ethyl α,γ-diphenylacetoacetate) exhibited a distinct acid dissociation constant compared to ethyl acetoacetate and ethyl α-phenylacetoacetate [1]. The presence of two phenyl groups at the α- and γ-positions alters the electron density at the β-keto ester enolate site, resulting in a quantifiable difference in acidity. While absolute pKa values in water may differ due to solvent effects, the relative order of acidity among these analogs is a critical parameter for predicting enolate formation rates and nucleophilicity in base-catalyzed reactions such as Claisen condensations and alkylations.
| Evidence Dimension | Acid dissociation constant (pKa) in 75 vol% dioxane-water at 30°C |
|---|---|
| Target Compound Data | Determined potentiometrically; value depends on substitution pattern |
| Comparator Or Baseline | Ethyl acetoacetate: pKa ~ 10.68 (in H2O) [2]; Ethyl α-phenylacetoacetate: intermediate pKa |
| Quantified Difference | Quantitative difference due to diphenyl substitution; exact values available in original study [1] |
| Conditions | 75 vol% dioxane-water media, 30°C, potentiometric determination |
Why This Matters
The distinct pKa value directly influences the compound's reactivity in enolate-dependent transformations, which is a critical selection criterion for synthetic route optimization and product yield prediction.
- [1] Rao, B., et al. (1973). Acid dissociation constants of some β-keto esters and their chelate stability constants of divalent transition metals and dioxouranium(II). Journal of Inorganic and Nuclear Chemistry, 35(6), 1949-1954. https://doi.org/10.1016/0022-1902(73)80409-9 View Source
- [2] Wikipedia. (2005). Ethyl acetoacetate. Retrieved from https://en.wikipedia.org/wiki/Ethyl_acetoacetate View Source
